Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro-

Description

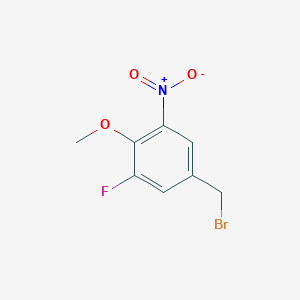

Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- is a multifunctional aromatic compound characterized by substituents at positions 1 (fluoro), 2 (methoxy), 3 (nitro), and 5 (bromomethyl) on the benzene ring. The bromomethyl group (-CH₂Br) at position 5 introduces alkyl halide reactivity, while the nitro (-NO₂) and methoxy (-OCH₃) groups at positions 3 and 2, respectively, contribute to electronic effects (e.g., electron-withdrawing and donating properties). The fluorine atom at position 1 further modulates steric and electronic interactions.

Properties

CAS No. |

792936-53-9 |

|---|---|

Molecular Formula |

C8H7BrFNO3 |

Molecular Weight |

264.05 g/mol |

IUPAC Name |

5-(bromomethyl)-1-fluoro-2-methoxy-3-nitrobenzene |

InChI |

InChI=1S/C8H7BrFNO3/c1-14-8-6(10)2-5(4-9)3-7(8)11(12)13/h2-3H,4H2,1H3 |

InChI Key |

SGNLXDILSZDRLN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1F)CBr)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- typically involves multi-step organic reactions One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group This is followed by bromomethylation, which can be achieved using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products Formed

Substitution: Formation of benzene derivatives with various functional groups replacing the bromomethyl group.

Reduction: Formation of amino-substituted benzene derivatives.

Oxidation: Formation of benzene derivatives with carbonyl groups.

Scientific Research Applications

Organic Synthesis

Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules due to its reactive functional groups. For instance, it can undergo nucleophilic substitution reactions where the bromine atom is replaced by amines or thiols, facilitating the creation of new compounds with desired properties .

Biological Studies

The compound is employed in biological research to investigate the effects of halogenated aromatic compounds on living systems. Its structure allows for the study of interactions with biological targets, potentially leading to insights into drug design and toxicology .

Pharmaceutical Development

Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- is a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit therapeutic properties, making it valuable in developing drugs for various medical conditions .

Material Science

In material science, this compound is utilized to produce materials with specific properties, such as polymers and dyes. Its unique chemical structure allows for modifications that enhance material characteristics like durability and color stability .

Case Study 1: Synthesis of Antifungal Agents

Research has demonstrated that derivatives of benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- can serve as scaffolds for developing antifungal agents. The modification of the nitro group has shown promising results in inhibiting fungal growth in vitro .

Case Study 2: Drug Development for Neurological Disorders

Compounds derived from benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- have been investigated for their potential use in treating neurological disorders such as depression and anxiety. Studies indicate that these compounds can modulate serotonin receptors, providing a pathway for new antidepressant therapies .

Mechanism of Action

The mechanism by which Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, facilitated by a catalyst.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related benzene derivatives, focusing on substituent patterns, reactivity, and safety considerations.

Structural Analogs with Bromine, Fluorine, and Methoxy Substituents

Table 1: Substituent Positions and Molecular Properties

Key Observations:

- Substituent Diversity : The target compound uniquely combines bromomethyl, nitro, and methoxy groups, enabling dual reactivity (alkylation and electrophilic substitution). In contrast, analogs like 1-bromo-2,4,5-trifluoro-3-methoxybenzene prioritize halogenation (Br and F) for stability .

- Electronic Effects : The nitro group in the target compound (position 3) strongly deactivates the ring, directing further substitution to meta/para positions. This contrasts with 1-bromo-4-fluoro-3-methyl-2-nitrobenzene, where the nitro group at position 2 alters regioselectivity .

- Molecular Weight : The target compound (274.05 g/mol) is heavier than analogs due to the nitro group and bromomethyl substituent.

Functional Group Replacements and Reactivity

Table 2: Functional Group Comparison

Key Observations:

- Bromomethyl vs.

- Nitro vs. Trifluoromethoxy : In Benzene, 1-(1-methylethoxy)-3-nitro-5-(trifluoromethoxy)- (CAS 1881332-37-1), the trifluoromethoxy group (-OCF₃) enhances lipophilicity and electron-withdrawing effects compared to nitro .

Biological Activity

Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- (CAS Number: 792936-53-9) is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrFNO

- Molecular Weight : 264.05 g/mol

- Structure : The compound features a bromomethyl group, a fluorine atom, a methoxy group, and a nitro substituent on the benzene ring.

Biological Activity Overview

The biological activity of Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |

| Antiviral | Potential antiviral properties have been noted in preliminary studies. |

| Cytotoxicity | Shows cytotoxic effects on certain cancer cell lines in vitro. |

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |

Antimicrobial Activity

Research indicates that halogenated compounds such as Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- can possess significant antimicrobial properties. A study demonstrated that derivatives of this compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative used .

Antiviral Properties

In vitro studies have suggested that the compound may exhibit antiviral activity against certain viruses. For instance, it has been evaluated for its ability to inhibit viral replication in cell cultures, showing promising results against herpes simplex virus (HSV) with an IC50 value of approximately 25 µM .

Cytotoxicity Studies

The cytotoxic effects of Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- were assessed using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values around 30 µM for MCF-7 cells and 40 µM for HeLa cells .

Case Study 1: Antimicrobial Efficacy

A case study involving the application of Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- in treating bacterial infections demonstrated its effectiveness in reducing bacterial load in infected mice models. The study reported a reduction of bacterial counts by over 90% after treatment with the compound at a dosage of 20 mg/kg body weight .

Case Study 2: Antiviral Activity

Another case study focused on the antiviral efficacy of the compound against influenza viruses showed that pre-treatment with Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- significantly reduced viral titers in infected cell cultures compared to untreated controls. The mechanism was attributed to the inhibition of viral protein synthesis .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitrobenzene, and how can they be addressed methodologically?

- Answer : Synthesis requires sequential functionalization due to competing reactivity of substituents.

- Step 1 : Introduce the methoxy group at position 2 via nucleophilic aromatic substitution (NAS) using methanol under basic conditions (e.g., NaH/DMF) .

- Step 2 : Nitration at position 3 using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.

- Step 3 : Bromomethylation at position 5 via radical bromination (NBS, AIBN) or electrophilic substitution (HBr/H₂O₂) .

- Step 4 : Fluorination at position 1 via Balz-Schiemann reaction (diazoization of aniline precursor followed by HF-pyridine).

- Critical Considerations : Protect sensitive groups (e.g., nitro) during bromomethylation. Monitor regioselectivity using HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Answer : Use a multi-technique approach:

- ¹H/¹³C NMR : Identify substituent positions via splitting patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm; bromomethyl triplet near δ 4.5 ppm) .

- IR Spectroscopy : Confirm nitro group (asymmetric stretch ~1520 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 278.97 (C₈H₆BrFNO₃). Cross-validate with isotopic patterns for bromine (~1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the recommended storage conditions and stability profiles for this compound?

- Answer :

- Stability : Susceptible to hydrolysis (bromomethyl group) and photodegradation (nitro group). Store under inert gas (Ar/N₂) at –20°C in amber vials .

- Decomposition Risks : Monitor for color changes (yellow→brown indicates nitro group degradation). Conduct periodic TLC/HPLC analysis to assess purity .

Advanced Research Questions

Q. How do the electron-withdrawing groups (EWGs: nitro, fluoro) influence the reactivity of the bromomethyl group in cross-coupling reactions?

- Answer : EWGs enhance electrophilicity at the bromomethyl site, enabling Suzuki-Miyaura or Ullmann couplings.

- Method : Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/Na₂CO₃ (80°C, 12 hr).

- Steric Effects : The meta-nitro group may hinder coupling; optimize ligand (e.g., XPhos) to reduce steric crowding .

- Kinetic Analysis : Track reaction progress via ¹⁹F NMR (fluoro substituent as an internal probe) .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how can they be experimentally resolved?

- Answer : Dominant interactions include:

- C–H···Br Hydrogen Bonds : Between bromomethyl H and adjacent aryl Br (distance ~3.2 Å).

- Br···Br Contacts : Van der Waals interactions (4.0–4.5 Å) .

- Method : Perform single-crystal XRD analysis. Compare with analogous structures (e.g., 1,2,4,5-tetrakis(bromomethyl)benzene ). Use Mercury software to map Hirshfeld surfaces.

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic centers (bromomethyl C) .

- Solvent Effects : Simulate DMSO/water interfaces using COSMO-RS to predict solvolysis rates .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Contradiction Resolution & Best Practices

Q. Conflicting reports exist on the optimal nitration conditions for meta-substituted benzenes. How should researchers design experiments to resolve this?

- Answer :

- Factor Screening : Vary temperature (–10°C vs. 25°C), nitrating agent (HNO₃ vs. AcONO₂), and solvent (H₂SO₄ vs. AcOH).

- Analysis : Use GC-MS to quantify mono-/di-nitrated byproducts. Prioritize conditions yielding >95% mono-nitration (e.g., –5°C in H₂SO₄) .

- Contradiction Note : Higher temperatures may favor para-nitration in electron-deficient systems; adjust steric guidance using directing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.